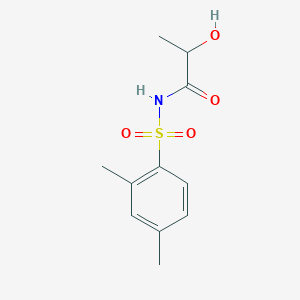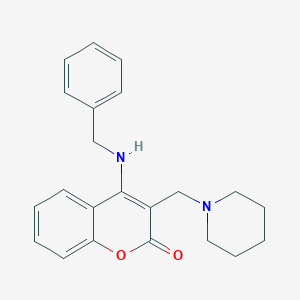
8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BAY 60-2770, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary function, as well as in the modulation of inflammatory responses. BAY 60-2770 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease.
Mécanisme D'action
8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 acts as a potent and selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in the regulation of various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By inhibiting sGC, 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 increases the levels of cGMP, which leads to the relaxation of smooth muscle cells and the reduction of inflammation.
Biochemical and Physiological Effects
8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has been shown to have several biochemical and physiological effects. In vitro studies have shown that 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 increases the levels of cGMP in various cell types, including smooth muscle cells, endothelial cells, and macrophages. 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has also been shown to reduce the proliferation of smooth muscle cells and the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 improves pulmonary hemodynamics, cardiac function, and lung function in various animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has several advantages as a tool for studying sGC signaling. It is a potent and selective inhibitor of sGC, which allows for the specific modulation of cGMP signaling pathways. 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has also been optimized for improved yield and purity, which allows for reproducible results. However, 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has some limitations as a tool for studying sGC signaling. It is a small molecule inhibitor, which may have off-target effects on other enzymes or signaling pathways. Additionally, the effects of 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 may be influenced by the expression levels of sGC and other cGMP signaling components in different cell types or disease states.
Orientations Futures
There are several future directions for research on 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 and related compounds. One area of research is the development of more potent and selective sGC inhibitors for the treatment of various diseases. Another area of research is the investigation of the mechanisms of action of sGC inhibitors, including the effects on downstream signaling pathways and the potential for off-target effects. Additionally, there is a need for further studies on the efficacy and safety of sGC inhibitors in clinical trials, particularly in the treatment of pulmonary hypertension, heart failure, and chronic obstructive pulmonary disease.
Méthodes De Synthèse
The synthesis of 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 involves several steps, starting with the reaction of 4-nitrophenylacetic acid with ethyl chloroacetate to form ethyl 2-(4-nitrophenyl)-2-oxoacetate. This intermediate is then reacted with 8-bromo-3-methyl-1,3,7-triazabicyclo[4.3.0]nonan-7-one to form 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. The synthesis of 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce different analogs of the compound.
Applications De Recherche Scientifique
8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has been extensively studied in preclinical models of various diseases. In a rat model of pulmonary hypertension, 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 was shown to improve pulmonary hemodynamics and reduce right ventricular hypertrophy. In a mouse model of heart failure, 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 was shown to improve cardiac function and reduce fibrosis. In a mouse model of chronic obstructive pulmonary disease, 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 was shown to reduce airway inflammation and improve lung function. These studies suggest that 8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 60-2770 has potential as a therapeutic agent for the treatment of these diseases.
Propriétés
Nom du produit |
8-bromo-7-(2-{4-nitrophenyl}-2-oxoethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
Formule moléculaire |
C14H10BrN5O5 |
Poids moléculaire |
408.16 g/mol |
Nom IUPAC |
8-bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione |
InChI |
InChI=1S/C14H10BrN5O5/c1-18-11-10(12(22)17-14(18)23)19(13(15)16-11)6-9(21)7-2-4-8(5-3-7)20(24)25/h2-5H,6H2,1H3,(H,17,22,23) |
Clé InChI |
MNFVKQNZBUFZQS-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)
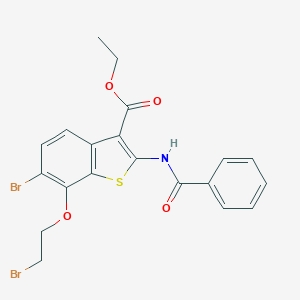
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)
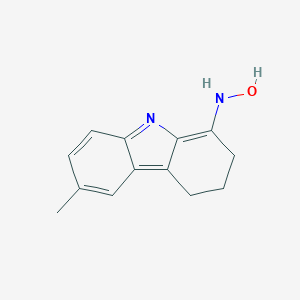
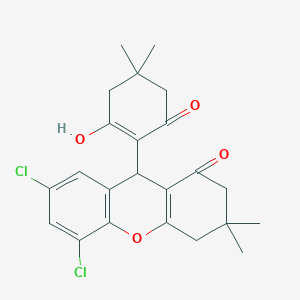
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
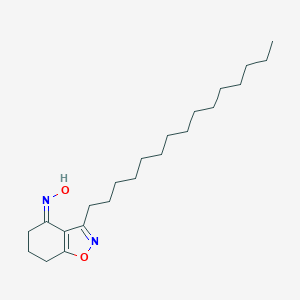
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)

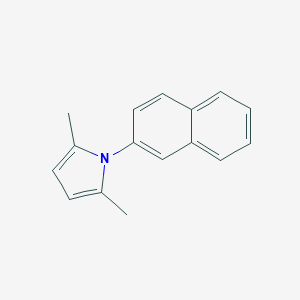
![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
